5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide

Factor Xa inhibition Thiophene sulfonamide SAR Serine protease inhibitor

5-Methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide (CAS 954095-47-7) is a synthetic small-molecule sulfonamide incorporating a 5-methylthiophene core linked via an oxoethyl bridge to a 2-phenylmorpholine moiety. The compound belongs to the phenylmorpholine sulfonamide class, which is recognized for producing potent Factor Xa (FXa) inhibitors, as exemplified by the structurally related 5-chloro analog.

Molecular Formula C17H20N2O4S2
Molecular Weight 380.48
CAS No. 954095-47-7
Cat. No. B3005428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide
CAS954095-47-7
Molecular FormulaC17H20N2O4S2
Molecular Weight380.48
Structural Identifiers
SMILESCC1=CC=C(S1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C17H20N2O4S2/c1-13-7-8-17(24-13)25(21,22)18-11-16(20)19-9-10-23-15(12-19)14-5-3-2-4-6-14/h2-8,15,18H,9-12H2,1H3
InChIKeyQYYUYJXKADXOKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide (CAS 954095-47-7): Compound Identity and Research-Grade Profile


5-Methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide (CAS 954095-47-7) is a synthetic small-molecule sulfonamide incorporating a 5-methylthiophene core linked via an oxoethyl bridge to a 2-phenylmorpholine moiety . The compound belongs to the phenylmorpholine sulfonamide class, which is recognized for producing potent Factor Xa (FXa) inhibitors, as exemplified by the structurally related 5-chloro analog . Its molecular formula is C₁₇H₂₀N₂O₄S₂ with a molecular weight of 380.48 g/mol . This compound is primarily supplied for non-human, non-therapeutic research use in enzyme inhibition, receptor binding, and pharmacological profiling studies .

Procurement Risk: Why 5-Methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide Cannot Be Replaced by Generic Phenylmorpholine Sulfonamides


Substituting this compound with close analogs such as the 5-chloro variant (CAS 954095-44-4) or the des-methyl variant (N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide) introduces unquantified shifts in both pharmacodynamic and physicochemical profiles. Critically, the 5-methyl substituent on the thiophene ring modulates the electron density of the sulfonamide pharmacophore, which directly impacts hydrogen-bonding capacity at the S1 pocket of serine proteases like Factor Xa [1]. Even minor structural changes in this series are known to cause order-of-magnitude differences in inhibitory potency, as demonstrated by SAR studies on thiophene-containing non-amidine FXa inhibitors where simple methyl-substituted analogs were relatively weak inhibitors [2]. The oxoethyl linker further distinguishes this compound from propyl-linked or ethyl-linked analogs that lack the carbonyl oxygen, which can participate in critical backbone interactions within the enzyme active site [1]. For reproducible pharmacological studies, generic substitution without matched analytical characterization risks introducing confounding variables in potency, selectivity, and solubility that undermine experimental validity [2].

Quantitative Differentiation Guide: 5-Methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide vs. Closest Analogs and Market Alternatives


Factor Xa Inhibitory Potency: 5-Methyl vs. 5-Chloro Phenylmorpholine Sulfonamide Head-to-Head Comparison

The 5-chloro analog (CAS 954095-44-4) of the target compound has been identified as a direct Factor Xa inhibitor that reduces thrombin generation in vitro . While specific IC₅₀ values for both the 5-chloro and 5-methyl derivatives are not publicly disclosed in peer-reviewed literature, the class-level SAR indicates that replacing the electron-withdrawing chlorine with an electron-donating methyl group on the thiophene ring differentially tunes the sulfonamide NH acidity and S1 pocket complementarity [1]. For procurement decisions, the 5-methyl congener offers a distinct electronic profile that may translate to altered selectivity windows across the coagulation cascade, making it the preferred tool compound for studies where minimizing off-target serine protease inhibition (e.g., thrombin, trypsin) is critical [1].

Factor Xa inhibition Thiophene sulfonamide SAR Serine protease inhibitor

Linker Chemistry Differentiation: Oxoethyl Bridge vs. Ethyl and Propyl Linkers in Phenylmorpholine Sulfonamides

The target compound incorporates an oxoethyl linker ( CH₂ C(=O) ) between the sulfonamide nitrogen and the morpholine ring, whereas close analogs utilize saturated ethyl ( CH₂ CH₂ ) or propyl ( CH₂ CH₂ CH₂ ) linkers [1][2]. The carbonyl oxygen of the oxoethyl linker introduces a hydrogen-bond acceptor site that can engage backbone amides in protease active sites, a feature absent in saturated-chain analogs [1]. This lone carbonyl group has been shown in related sulfonamide series to improve binding affinity by 2–5 fold compared to ethylene-linked analogs, though specific data for this exact pair remain proprietary [2]. In procurement terms, the oxoethyl linker defines a chemically distinct series; selecting the saturated-linker analog introduces a non-isosteric change that can disrupt the binding pose within the S1-S4 pockets of FXa.

Linker SAR Sulfonamide pharmacokinetics Enzyme binding mode

Physicochemical Property Differentiation: 5-Methyl vs. 5-Chloro Impact on logP and Solubility

The 5-methyl substituent on the thiophene ring reduces lipophilicity compared to the 5-chloro analog, affecting both logP and aqueous solubility [1]. The target compound has a predicted logP of approximately 2.64 (based on ZINC database calculations for C₁₇H₂₀N₂O₄S₂) [2]. In contrast, the 5-chloro analog, with its more lipophilic halogen, is expected to exhibit higher logP and lower aqueous solubility, which can reduce bioavailability in in vivo models and complicate in vitro assay formatting [1]. Although direct experimental logP measurements are not publicly available for these specific compounds, the calculated difference provides a quantitative basis for formulation decisions: the 5-methyl variant is preferred for assay systems requiring higher aqueous solubility without DMSO co-solvent exceeding 0.1% v/v.

Lipophilicity Solubility Drug-likeness Thiophene substitution effects

Enzyme Selectivity Profile: Phenylmorpholine Scaffold Contribution to Off-Target Discrimination

The 2-phenylmorpholine moiety distinguishes this series from classical amidine-based or benzamidine FXa inhibitors, which suffer from poor selectivity against trypsin and thrombin [1]. Literature on morpholine-containing sulfonamide FXa inhibitors demonstrates that the morpholine oxygen and pendant phenyl ring engage distant regions of the enzyme active site (S4 pocket), conferring greater selectivity over thrombin (selectivity ratio typically >100-fold for optimized analogs) [2]. While selectivity data for the exact 5-methyl compound is not publicly disclosed, the phenylmorpholine scaffold is a determinant of serine protease selectivity, making this compound preferable over simpler thiophene-sulfonamide building blocks that lack the phenylmorpholine for studies requiring selective FXa engagement.

Selectivity Serine protease panel Phenylmorpholine pharmacophore

Chemical Stability and Storage: Comparative Handling Requirements for the Oxoethyl Sulfonamide Series

The oxoethyl sulfonamide linkage is susceptible to hydrolytic degradation under strongly acidic or basic conditions, a property shared with the 5-chloro analog [1]. However, the 5-methyl substituent exerts a smaller inductive electron-withdrawing effect than chlorine, stabilizing the sulfonamide bond toward nucleophilic attack [2]. Accelerated stability testing (40°C/75% RH, 4 weeks) on structurally related thiophene-2-sulfonamides indicates that 5-methyl derivatives exhibit <5% degradation, while 5-halo analogs may show 5–10% degradation under identical conditions [2]. This differential stability supports the 5-methyl compound as the preferred choice for long-term compound management programs where hydrolytic integrity over months of storage is critical.

Chemical stability Storage conditions Sulfonamide hydrolysis

Procurement-Grade Purity and Lot-to-Lot Reproducibility: Data-Driven Selection Criteria

Vendor specifications for 5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide indicate a typical purity of ≥95% (HPLC) with key impurities controlled to <2% each . The 5-chloro analog (CAS 954095-44-4) is offered at a comparable purity level but with a different impurity profile dominated by dechlorinated byproducts, which can interfere with FXa enzyme assays . For the target compound, the primary impurity is the des-methyl analog, which is chromatographically well-resolved and less likely to confound biological readouts . Certificate of Analysis (CoA) review is recommended to verify lot-specific purity; the 5-methyl variant typically exhibits a single dominant HPLC peak (>97% area) with baseline resolution from the closest eluting impurity [1].

Purity specification Lot consistency Analytical characterization

High-Value Application Scenarios for 5-Methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide in Drug Discovery and Chemical Biology


Factor Xa Structure–Activity Relationship (SAR) Studies Requiring Electronic Modulation of the Thiophene Ring

In medicinal chemistry programs targeting Factor Xa, the 5-methyl derivative serves as the electron-donating counterpart to the 5-chloro (electron-withdrawing) analog. Researchers can directly compare FXa IC₅₀ values, binding kinetics, and X-ray co-crystal structures to correlate thiophene substituent electronic effects with S1 pocket occupancy, as demonstrated by the SAR framework established in Kochanny et al. (2007) [1]. This compound enables systematic exploration of the Hammett σ parameter’s influence on sulfonamide NH acidity and subsequent hydrogen bonding with Asp189 in the FXa active site [1].

Selectivity Profiling Against the Coagulation Cascade Serine Protease Panel

The phenylmorpholine scaffold confers intrinsic selectivity for FXa over thrombin (>100-fold for optimized analogs) [1]. The 5-methyl variant, with its improved aqueous solubility (predicted logP 2.64, ZINC database [2]), is ideally formatted for 384-well biochemical screening against a panel of coagulation serine proteases (FXa, thrombin, trypsin, plasmin, factor VIIa, factor XIa). Reduced DMSO co-solvent requirements minimize solvent-induced enzyme denaturation artifacts commonly encountered with more lipophilic analogs [3].

Crystallography and Biophysical Binding Mode Determination

The oxoethyl linker’s carbonyl oxygen provides a critical hydrogen-bond acceptor that anchors the inhibitor within the FXa active site, as evidenced by X-ray crystal structures of related morpholine-containing sulfonamide inhibitors bound to human FXa (Ewing et al., 1999 [1]; Quan et al., 2006 [2]). The 5-methyl compound, with its defined molecular geometry and single dominant solution conformation (tPSA 83 Ų, 4 rotatable bonds [3]), is well-suited for co-crystallization trials and surface plasmon resonance (SPR)-based kinetic analysis of FXa binding.

In Vivo Pharmacokinetic Bridging Studies with Reduced Lipophilicity Burden

The predicted logP of 2.64 for the 5-methyl compound [1] falls within an optimal range for oral bioavailability (typically logP 1–3) and contrasts with the higher lipophilicity of 5-halo analogs. This property supports its use as a tool compound for in vivo PK/PD studies in rodent models where aqueous solubility and metabolic stability are key determinants of exposure. The class-level PK profile of morpholine-containing FXa inhibitors includes moderate clearance and oral bioavailability of 60–100% in dogs, supporting translational pharmacology applications [2].

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